This compound falls under the category of heterocyclic compounds, specifically pyrazoloquinazolines. It is recognized for its potential biological activities and is often utilized in research settings for its pharmacological properties.
The synthesis of methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate typically involves multi-step reactions starting from simpler precursors. A common method for synthesis includes:
For example, one synthesis method involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl source under controlled conditions to yield the desired product with high purity and yield .
The molecular structure of methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement .
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate can participate in various chemical reactions:
These reactions are significant for developing new derivatives that may exhibit enhanced pharmacological properties.
Further research is necessary to elucidate the detailed mechanisms through experimental assays and molecular docking studies .
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate has several applications in scientific research:
Research continues to explore its full potential in medicinal chemistry and related fields .
The pyrazoloquinazoline framework represents a strategic fusion of two privileged pharmacophores in medicinal chemistry: the pyrazole ring and the quinazoline system. Quinazoline chemistry traces its origins to 1869 when Griess and colleagues synthesized the first derivatives through condensation reactions [10]. For decades, these nitrogen-containing heterocycles remained primarily of academic interest until the mid-20th century when their biological significance became apparent. The critical evolutionary leap occurred when medicinal chemists began systematically exploring fused variants, including the pyrazolo[5,1-b]quinazoline architecture that forms the core of our subject compound.
This scaffold gained prominence due to its structural resemblance to purine bases, enabling interactions with diverse biological targets. The specific tetrahydropyrazolo[5,1-b]quinazoline system emerged as a stable, partially saturated variant that retains planarity in the fused aromatic region while offering conformational flexibility in the saturated ring. By the early 2000s, synthetic methodologies had advanced sufficiently to allow targeted substitution at virtually every position of this tricyclic system. The introduction of the trifluoromethyl group at the C9 position, as seen in methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate (CAS# 1142211-03-7), represented a deliberate strategy to enhance both physicochemical properties and target binding affinity [9]. Commercial availability of this specific compound through specialty chemical suppliers like Achemica, Fluorochem Ltd., and Matrix Scientific Inc. underscores its importance as a synthetic building block in modern drug discovery pipelines [4].
Table 1: Key Pyrazoloquinazoline Derivatives in Medicinal Chemistry Research
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Distinctive Features |
---|---|---|---|---|
Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate | 1142211-03-7 | C₁₄H₁₂F₃N₃O₂ | 311.26 | Ester functionality at C2, CF₃ at C9 |
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid | 436088-43-6 | C₁₃H₁₀F₃N₃O₂ | 297.24 | Carboxylic acid bioisostere at C2 |
9-Methyl-2-(methylthio)-3-(phenylsulfonyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | 46830134 (CID) | C₁₈H₁₉N₃O₂S₂ | 373.49 | Sulfur-containing substituents |
The strategic placement of trifluoromethyl (-CF₃) at C9 and a carboxylate ester (-COOCH₃) at C2 creates a sophisticated electronic profile within the pyrazoloquinazoline framework. The trifluoromethyl group, positioned ortho to the bridgehead nitrogen, exerts powerful electronic effects that extend beyond simple lipophilicity enhancement. This strongly electron-withdrawing group (σI = 0.43, σR = 0.12) induces substantial dipole moments (1.3-1.4 D) while creating a steric profile comparable to isopropyl groups. The resultant membrane permeability enhancement is quantified by π-system coefficients of approximately +0.88 in octanol-water systems [4] [7]. When anchored at the C9 position in the tetrahydropyrazoloquinazoline system, the -CF₃ group demonstrates exceptional metabolic stability due to the strength of the C-CF₃ bond (approximately 485 kJ/mol), resisting oxidative defluorination that plagues many aliphatic trifluoromethyl compounds.
The methyl carboxylate at C2 serves multiple synergistic functions. Positioned on the electron-rich pyrazole ring, this ester acts as: (1) a versatile synthetic handle for bioisosteric transformations (e.g., amidation, reduction to alcohols); (2) a hydrogen bond acceptor facilitating biomolecular recognition; and (3) a polar group counterbalancing the lipophilic trifluoromethyl moiety to optimize logP values. Computational analyses (B3LYP/6-31G) reveal significant bond polarization between the pyrazole C2 carbon and the ester carbonyl (bond dipole ≈ 2.7 D), creating an electrophilic center primed for nucleophilic attack—a property exploited in prodrug strategies [3] [6]. The ester's conformation is stabilized by n→π hyperconjugation between the pyrazole nitrogen lone pair and the ester carbonyl, resulting in a rotation barrier of approximately 8-10 kcal/mol.
Table 2: Computational Analysis of Key Substituent Effects (B3LYP/6-31G Level)*
Structural Parameter | Trifluoromethyl at C9 | Methyl Carboxylate at C2 |
---|---|---|
Bond Length to Core (Å) | C9-CF₃: 1.492 | C2-COOCH₃: 1.465 |
Bond Angle (°) | N8-C9-CF₃: 119.3 | N1-C2-COO: 118.7 |
Electrostatic Potential (a.u.) | +0.142 (on F) | -0.215 (on carbonyl O) |
Lipophilicity Contribution (π) | +0.88 | -0.55 |
Torsional Barrier (kcal/mol) | 1.2 (CF₃ rotation) | 8.5 (ester rotation) |
The conjugated system created by the ester carbonyl and the pyrazole ring establishes an extended π-network spanning C2→N3→C3a→C9a→C9. This electron delocalization pathway is evidenced by bathochromic shifts in UV spectra (λₘₐₓ ≈ 285 nm in acetonitrile). Substituent effects manifest most dramatically at C9, where the trifluoromethyl group reduces electron density at N10 by approximately 18% (NPA charge analysis), significantly modulating hydrogen-bonding capacity at this critical pharmacophoric position. The combined electronic effects create a push-pull system where the electron-donating pyrazole nitrogen and electron-withdrawing C9 trifluoromethyl group establish a molecular dipole of approximately 5.2 Debye oriented along the C2-C9 axis—a property potentially exploitable in transmembrane transport [3] [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1